DIMETHICONE PEG-8 ISOSTEARATE
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Overview
Description
Dimethicone PEG-8 Isostearate: is a synthetic compound widely used in the cosmetic industry. It is a hybrid molecule that combines the properties of dimethicone, a type of silicone, and polyethylene glycol (PEG), a hydrophilic polymer. This compound is known for its skin conditioning properties, making it a popular ingredient in skincare and haircare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethicone PEG-8 Isostearate involves a series of chemical reactions. Initially, dimethicone is reacted with a propyl group to introduce a hydroxyl functionality. This modified dimethicone is then further reacted with polyethylene glycol monoisostearate, resulting in the formation of the final compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of catalysts to facilitate the reactions. The process ensures that the ingredient retains the desirable properties of both silicones and PEGs, making it an effective and multifunctional component in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Dimethicone PEG-8 Isostearate primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. These reactions can modify the compound to enhance its properties or create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of this compound are typically derivatives with enhanced moisturizing and skin conditioning properties. These derivatives are used in various cosmetic formulations to improve their efficacy .
Scientific Research Applications
Dimethicone PEG-8 Isostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier in various formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and other biological structures. Its biocompatibility makes it suitable for use in various biological assays .
Medicine: In medicine, this compound is used in topical formulations to treat dry and irritated skin. Its skin conditioning properties help to maintain skin hydration and improve the overall health of the skin .
Industry: In the industrial sector, this compound is used in the production of personal care products, including lotions, creams, and hair conditioners. Its ability to form a protective barrier on the skin and hair makes it a valuable ingredient in these products .
Mechanism of Action
The mechanism of action of Dimethicone PEG-8 Isostearate involves its ability to form a protective barrier on the skin and hair. This barrier helps to lock in moisture, preventing dehydration and improving the overall condition of the skin and hair . The compound’s molecular structure allows it to interact with the lipid bilayers of the skin, enhancing its moisturizing effects .
Comparison with Similar Compounds
- Dimethicone PEG-7 Isostearate
- PEG-20 Glyceryl Triisostearate
- PEG-40 Hydrogenated Castor Oil
- PEG-60 Hydrogenated Castor Oil
Comparison: Dimethicone PEG-8 Isostearate is unique due to its combination of silicone and polyethylene glycol properties. This hybrid structure provides both the conditioning benefits of silicones and the moisturizing effects of PEGs. Compared to similar compounds, this compound offers a balanced profile of skin conditioning and moisturizing properties, making it a versatile ingredient in cosmetic formulations .
Properties
CAS No. |
133448-16-5 |
---|---|
Molecular Formula |
C44H96O13Si4 |
Molecular Weight |
945.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-2-yl 2-methylheptadecanoate |
InChI |
InChI=1S/C44H96O13Si4/c1-13-14-15-16-17-18-19-20-21-22-23-24-25-26-42(2)44(45)54-43(3)41-52-38-37-50-34-33-48-30-29-46-27-28-47-31-32-49-35-36-51-39-40-53-61(12,56-59(7,8)9)57-60(10,11)55-58(4,5)6/h42-43H,13-41H2,1-12H3 |
InChI Key |
XMDGYJLKKBTJNX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)OC(C)COCCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)OC(C)COCCOCCOCCOCCOCCOCCOCCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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